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Compound of Interest

Compound Name: 3-Chloro-5-nitropyridin-4-amine

Cat. No.: B582036

A guide for researchers and drug development professionals on the structural insights from X-
ray crystallography of substituted nitropyridin-4-amines.

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for
derivatives of 3-Chloro-5-nitropyridin-4-amine. Understanding the three-dimensional
structure of these molecules is paramount in the fields of medicinal chemistry and materials
science. X-ray crystallography offers precise details on molecular geometry, intermolecular
interactions, and crystal packing, which are critical for structure-based drug design and the
development of novel materials with tailored properties.

While the crystal structure of 3-Chloro-5-nitropyridin-4-amine itself is not publicly available,
this guide examines the crystallographic data of closely related derivatives to provide valuable
insights into the structural effects of substituent modifications on the pyridin-4-amine scaffold.
The compounds selected for comparison are 2-Chloro-5-nitropyridin-4-amine, 4-Amino-3,5-
dichloropyridine, and N-(4-Chlorophenyl)-3-nitropyridin-2-amine.

Quantitative Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the selected
derivatives, facilitating a direct comparison of their solid-state structures.
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2-Chloro-5-

4-Amino-3,5-

N-(4-
Chlorophenyl)-3-

Parameter nitr_opyridin-4- dichloropyridine nitropyridin-2-
amine amine[1]

Chemical Formula CsH4CIN3O2 CsHaClz2N2 C11HsCIN3O:2

Molecular Weight 173.56 g/mol 163.00 g/mol 249.65 g/mol [1]

Crystal System Orthorhombic Orthorhombic Monoclinic[1]

Space Group Pna2i1 Pna2i1 C2/c[2]

a (A) 13.304(2) 13.304(2)[3] 30.472(3)[1]

b (A) 12.911(2) 12.911(2)[3] 3.8032(4)[1]

c (A) 3.8636(7) 3.8636(7)[3] 21.300(2)[1]

a(®) 90 90 90

B () 90 90 123.153(1)[1]

y () 90 90 90

Volume (A3) 663.64(19) 663.64(19)[3] 2066.7(4)[1]

z 4 4 8[1]

Temperature (K) 296 296[3] 100[1]

CCDC Number 880318[4] 2403603 Not specified

Experimental Protocols

The determination of crystal structures by single-crystal X-ray diffraction involves a

standardized workflow. Below are the general and specific experimental protocols for the

analyzed compounds.

General Experimental Workflow

A general workflow for single-crystal X-ray diffraction analysis is depicted in the following

diagram. This process begins with the synthesis and crystallization of the compound of interest,
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followed by crystal mounting, data collection using a diffractometer, data processing, structure
solution and refinement, and finally, validation and deposition of the structural data.

General Workflow for Single-Crystal X-ray Crystallography

Synthesis & Purification

'

Crystal Growth

'

Crystal Selection & Mounting

X-ray Data Collection

(Diffractometer)

Data Processing & Reduction

Structure Solution
(e.g., Direct Methods)

Structure Refinement
(Least-Squares)

Validation & Analysis

Deposition (e.g., CCDC)
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Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

Specific Methodologies

4-Amino-3,5-dichloropyridine:

e Synthesis and Crystallization: 4-Amino-3,5-dichloropyridine was dissolved in water and
heated in a water bath at 353 K for 20 minutes. The solution was then allowed to cool slowly
to room temperature, and colorless crystals formed after several days.[5]

» Data Collection: A suitable crystal was mounted on a diffractometer. The data was collected
at a temperature of 296 K using Mo Ka radiation.[3]

N-(4-Chlorophenyl)-3-nitropyridin-2-amine:

o Synthesis and Crystallization: 2-Chloro-3-nitro-pyridine and p-chloroaniline were refluxed in
ethanol for 4 hours at 385 K. After cooling, the residue was dissolved in water and extracted
with ether to yield the final product.

o Data Collection: Data were collected on a Bruker SMART APEX CCD diffractometer at 100 K
using Mo Ka radiation.[1] An absorption correction was applied using SADABS.[1]

o Structure Solution and Refinement: The structure was solved by direct methods and refined
on F2. Carbon-bound hydrogen atoms were placed in calculated positions.

Structural Analysis and Comparison

The crystallographic data reveals significant insights into how different substituents influence
the molecular structure and crystal packing of the pyridin-4-amine core.

2-Chloro-5-nitropyridin-4-amine and 4-Amino-3,5-dichloropyridine: These two compounds are

isostructural, crystallizing in the same orthorhombic space group (Pna21) with very similar unit
cell parameters.[3] This suggests that the substitution of the nitro group at the 5-position with a
chloro group does not fundamentally alter the crystal packing arrangement. In the crystal of 4-
Amino-3,5-dichloropyridine, molecules are assembled through strong N—H---N hydrogen
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bonds, forming supramolecular chains.[5][6][7] These chains are further interconnected by
offset r—mt stacking interactions.[5][6][7]

N-(4-Chlorophenyl)-3-nitropyridin-2-amine: This derivative crystallizes in a monoclinic space
group, a different crystal system from the other two compounds.[1] The molecule is nearly
planar, with a small dihedral angle of 9.89 (8)° between the pyridyl and benzene rings.[1] The
conformation is stabilized by an intramolecular N—H:---O hydrogen bond.[1] The crystal
packing is characterized by dimeric aggregates formed through C—H---O interactions, which
are connected into a supramolecular tape by 1—t stacking interactions.[1]

The comparison of these structures highlights the significant role of intermolecular forces, such
as hydrogen bonding and -7t stacking, in directing the crystal packing of these derivatives.
The nature and position of the substituents on the pyridine ring dictate the types of interactions
that dominate, ultimately leading to different crystal symmetries and packing motifs. This
understanding is crucial for predicting the solid-state properties of new derivatives and for the
rational design of crystalline materials with desired functionalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitropyridin-4-amine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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